molecular formula C12H10O B075521 4-Phenylphenol CAS No. 1322-20-9

4-Phenylphenol

Cat. No. B075521
CAS RN: 1322-20-9
M. Wt: 170.21 g/mol
InChI Key: YXVFYQXJAXKLAK-UHFFFAOYSA-N
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Description

4-Phenylphenol is a compound that is an intermediate in the manufacture of resins . It is also an oxidation by-product that may be formed during the manufacturing of phenol .


Synthesis Analysis

4-Phenylphenol can be synthesized from the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate . The synthesis involves adding phenylboronic acid, potassium carbonate, 4-iodophenol, and deionized water to a flask, followed by the addition of a slurry of Pd on C . The mixture is then refluxed until a precipitate appears .


Molecular Structure Analysis

The molecular formula of 4-Phenylphenol is C12H10O . The molecular weight is 170.21 . The structure of 4-Phenylphenol can be represented as a biphenyl backbone with a hydroxyl group attached to one of the phenyl rings .


Chemical Reactions Analysis

The Suzuki reaction allows the formation of C−C bonds of type σ under mild conditions and with good yields from a boronic acid or ester and vinyl or aryl halide in basic medium, in the presence of Pd (0) . This reaction has been widely used to synthesize various polyolefins, styrene derivatives, and substituted biphenyls .


Physical And Chemical Properties Analysis

4-Phenylphenol is a flammable, difficult to ignite, white, scaly solid with a phenol-like odor . It is very slightly soluble in water . The melting point is 164-166 °C (lit.) and the boiling point is 321 °C (lit.) .

Scientific Research Applications

  • Suzuki Reaction and Green Chemistry :

    • Evangelos Aktoudianakis et al. (2008) explored the rapid synthesis of 4-phenylphenol through a Pd(0)-catalyzed Suzuki cross-coupling reaction in water, emphasizing its suitability for educational settings and industrial processes due to its simplicity and use of purely aqueous reagents (Aktoudianakis et al., 2008).
  • Analytical Chemistry :

    • E. Rhine et al. (1998) demonstrated the use of 2-phenylphenol as a chromogenic substrate in the Berthelot reaction for determining ammonium in environmental samples, showing its effectiveness and minimal interference compared to other compounds (Rhine et al., 1998).
    • L. Kiss et al. (2022) utilized the electropolymerization of phenylphenol isomers, including 4-phenylphenol, for creating selective sensors for phenols in organic media, highlighting its potential in analytical applications (Kiss et al., 2022).
  • Environmental and Biological Studies :

    • T. Krüger et al. (2008) assessed the effects of phenylphenols, including 4-phenylphenol, on aryl hydrocarbon and androgen receptors, contributing to understanding the environmental impact of these compounds on human health (Krüger et al., 2008).
    • F. Paris et al. (2002) studied the estrogenic and antiandrogenic activities of phenylphenols, providing insights into their potential endocrine-disrupting effects (Paris et al., 2002).
  • Polymer and Material Science :

    • H. Demir (2012) synthesized a new type of polyphenol using 4-phenylphenol, highlighting its thermal and electrochemical properties for potential use in solar-cell applications (Demir, 2012).

Safety And Hazards

4-Phenylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing protective equipment, avoiding contact with skin, eyes, and clothing, and avoiding breathing dust .

Future Directions

The 4-Phenylphenol market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for dye intermediates, coatings, corrosion inhibitors, and other applications . Future research pathways include synthesizing heterogeneous catalysts by application of advanced materials for maximizing their reusability and stability, the full realization of H2O2 activation mechanism, conduction of life-cycle assessment to explore environmental footprints and potential adverse effects of side-products, scale-up from lab-scale to industrial scale, and better reactor design .

properties

IUPAC Name

4-phenylphenol
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InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
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InChI Key

YXVFYQXJAXKLAK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
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Molecular Formula

C12H10O
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Related CAS

28826-57-5
Record name [1,1′-Biphenyl]-4-ol, homopolymer
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DSSTOX Substance ID

DTXSID7021152
Record name 4-Phenylphenol
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Molecular Weight

170.21 g/mol
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Physical Description

Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline]
Record name 4-Hydroxybiphenyl
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Boiling Point

305-308 °C
Record name 4-HYDROXYBIPHENYL
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Flash Point

165.5 °C, 330 °F
Record name 4-Hydroxybiphenyl
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Solubility

SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l
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Density

1.27 kg/l @ 25 °C
Record name 4-HYDROXYBIPHENYL
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Vapor Pressure

0.0000188 [mmHg]
Record name 4-Hydroxybiphenyl
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Mechanism of Action

The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ...
Record name 4-HYDROXYBIPHENYL
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Product Name

4-Phenylphenol

Color/Form

NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes

CAS RN

92-69-3, 1322-20-9
Record name 4-Hydroxybiphenyl
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Record name [1,1'-Biphenyl]-4-ol
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Record name [1,1'-biphenyl]ol
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Record name 4-BIPHENYLOL
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Record name 4-HYDROXYBIPHENYL
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Melting Point

164-165 °C
Record name 4-HYDROXYBIPHENYL
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-bromophenol (173 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 154 mg (91%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.561 g. of PGA2, 0.302 ml. of triethylamine, 0.286 ml. of isobutylchloroformate, and 0.570 g. of p-phenylphenol, there is obtained a crude oily residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-hexane (2:3) saturated with water. The residue obtained by concentration of selected fractions, 0.381 g., an oil, is the title compound, having Rf 0.5 (TLC on silica gel in ethyl acetate-hexane (2:3).
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 1 but using 0.535 g. of PGF2 α, 0.254 ml. of triethylamine, 0.238 ml. of isobutylchloroformate, and 0.385 g. of p-phenylphenol, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate followed by acetonitrile. The residue obtained by concentration of selected fractions, 0.270 g., is crystallized from ethyl acetate diluted with an equal volume of hexane as the title compound, white free-flowing crystals, m.p. 114.3°-116.8° C. having Rf 0.25 (TLC on silica gel in ethyl acetate).
Name
PGF2 α
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylphenol
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Citations

For This Compound
2,140
Citations
SP Verevkin - The Journal of Chemical Thermodynamics, 1998 - Elsevier
… The only previous determinations of the enthalpies of sublimation of 2- and 4-phenylphenol … Location of the phenyl rings in the para-position to the hydroxy group in 4-phenylphenol and …
Number of citations: 22 www.sciencedirect.com
BK Chen, YJ Tsai, SY Tsay - Polymer international, 2006 - Wiley Online Library
Novel soluble copolyimides containing phenyl and hydroxyl pendant groups were synthesized from pyromellitic dianhydride (PMDA) and two diamines, 2,6‐diamino‐4‐phenylphenol (…
Number of citations: 45 onlinelibrary.wiley.com
SM Ramasamy, RJ Hurtubise - Microchemical journal, 1989 - Elsevier
… For example, the limit of detection of 4-phenylphenol improved from 1.5 ng for both RTF and RTP on untreated filter paper to 0.65 to 0.75 ng for RTF and RTP, respectively, on o-CD …
Number of citations: 10 www.sciencedirect.com
MD Richmond, RJ Hurtubise - Analytical chemistry, 1991 - ACS Publications
… obtained for 4phenylphenol adsorbed on ¿-cyclodextrin (CD)/… rate constant from the triplet state of 4-phenylphenol. … compare the luminescence results obtainedfor 4-phenylphenol (4-PP…
Number of citations: 19 pubs.acs.org
X Xiao, S Tu, C Zheng, H Zhong, X Zuo, J Nan - RSC advances, 2015 - pubs.rsc.org
… The as-synthesized β-Bi2O3 shows excellent photocatalytic activity toward the degradation of 4-phenylphenol under visible-light irradiation, which is 3.7 and 21.4 times faster than the …
Number of citations: 24 pubs.rsc.org
F Jimenez-Cruz, G Perez-Caballero… - … Section C: Crystal …, 2000 - scripts.iucr.org
… Currently, we are developing a series of novel arylazo dyes derived from 4-phenylphenol in order to investigate the tautomeric equilibrium in solution. X-ray structure analysis of the title …
Number of citations: 11 scripts.iucr.org
J Li, M Ma, Z Wang - Toxicology in vitro, 2010 - Elsevier
… Moreover, in the present study, 4-phenylphenol induced the … that 4-t-OP, PCP and 4-phenylphenol were able to interact with … This study revealed that 4-t-OP, PCP and 4-phenylphenol …
Number of citations: 138 www.sciencedirect.com
P Xu, J Kumar, L Samuelson, AL Cholli - Biomacromolecules, 2002 - ACS Publications
… In this work, effort has been made to understand the mechanism of enzymatically polymerized 4-phenylphenol. The goal was to monitor the changes in molecular weight as a function of …
Number of citations: 42 pubs.acs.org
JM Bello, RJ Hurtubise - Applied spectroscopy, 1988 - opg.optica.org
… lifetimes of PABA and 4-phenylphenol adsorbed on 0.05 % and 80 % a… 4-phenylphenol decrease significantly in the 0.05% mixture. However, the RTF quantum yields of 4-phenylphenol …
Number of citations: 22 opg.optica.org
SM Ramasamy, RJ Hurtubise - Talanta, 1989 - Elsevier
… (4,) values for 4-phenylphenol adsorbed on filter paper from … had been obtained from 4-phenylphenol present with this salt … yield values obtained for 4-phenylphenol. The samples were …
Number of citations: 22 www.sciencedirect.com

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